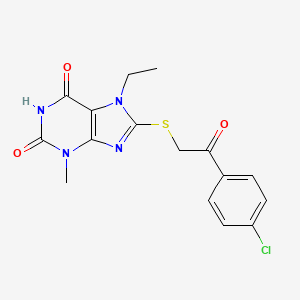

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7-ethyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O3S/c1-3-21-12-13(20(2)15(24)19-14(12)23)18-16(21)25-8-11(22)9-4-6-10(17)7-5-9/h4-7H,3,8H2,1-2H3,(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOJORIYNJKHLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 359.82 g/mol. The presence of the chlorophenyl group and the thioketone moiety contributes to its lipophilicity and potential interactions with biological targets.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study evaluated its effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay.

| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |

|---|---|---|

| This compound | 45 ± 5.0 | 30 ± 4.5 |

| Paclitaxel | 5.25–11.03 (μg/mL) | 7.76 (μg/mL) |

The compound showed an IC50 value of 45 μM against MCF-7 and 30 μM against HeLa, indicating moderate cytotoxic activity compared to standard chemotherapeutic agents like paclitaxel .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may disrupt cellular signaling pathways critical for cell survival and proliferation, including those involving mitogen-activated protein kinases (MAPKs) and caspase activation .

Case Studies

- Case Study on Antitumor Activity : A recent investigation focused on synthesizing derivatives of purine compounds similar to the target compound. The synthesized derivatives were tested for their antitumor properties, revealing that modifications in the thioketone structure significantly enhanced their cytotoxicity against various cancer cell lines .

- Comparative Study with Other Derivatives : In a comparative study involving several purine derivatives, it was found that the presence of a chlorophenyl group significantly improved the lipophilicity and subsequent cellular uptake of the compounds, leading to enhanced biological activity .

Discussion

The promising cytotoxic properties of This compound suggest its potential as a lead compound for further development in cancer therapy. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (–S–) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone (O₃).

-

Products :

-

Sulfoxide: at lower oxidation potentials.

-

Sulfone: under stronger oxidative conditions.

-

Example :

This reaction is critical for modulating the compound’s electronic properties and solubility .

Nucleophilic Substitution at the Thioether

The sulfur atom in the thioether can act as a leaving group in nucleophilic substitution reactions:

-

Reagents : Alkyl halides, amines, or thiols.

-

Mechanism :

-

Displacement of the thioether group by stronger nucleophiles (e.g., amines) under basic conditions.

-

Example :

Reaction with benzylamine:

This modification could enhance binding affinity in biological systems.

Ketone Functional Group Reactivity

The 2-oxoethyl group (–CO–) participates in condensation and reduction reactions:

-

Condensation :

-

Formation of hydrazones or Schiff bases with hydrazines or primary amines.

-

-

Reduction :

-

Conversion to a secondary alcohol using NaBH₄ or LiAlH₄.

-

These reactions enable structural diversification for pharmacological optimization .

Purine Ring Modifications

The purine core offers sites for electrophilic or nucleophilic attacks:

-

N-Alkylation :

-

Reaction at N3 or N7 positions with alkyl halides.

-

-

Hydrolysis :

-

Acidic or basic cleavage of the purine ring, though steric hindrance from substituents may limit reactivity.

-

Example :

Selective alkylation at N7:

Such modifications are pivotal in tuning kinase inhibition profiles .

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the compound may undergo:

-

C–S Bond Cleavage :

-

Generation of thiyl radicals, leading to dimerization or cross-coupling products.

-

-

Hydrogen Abstraction :

-

Reactivity at benzylic or allylic positions adjacent to the thioether.

-

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Products | Applications |

|---|---|---|---|

| Thioether Oxidation | H₂O₂, mCPBA | Sulfoxide/Sulfone | Solubility modulation |

| Nucleophilic Substitution | Amines, Alkyl Halides | Thioether displacement derivatives | Bioactivity enhancement |

| Ketone Reduction | NaBH₄, LiAlH₄ | Secondary alcohol | Structural diversification |

| Purine Alkylation | CH₃I, K₂CO₃ | N-Alkylated purines | Kinase inhibition optimization |

Q & A

Basic: What are the standard protocols for synthesizing 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione?

Methodological Answer:

The synthesis typically involves sequential functionalization of the purine core. A common approach includes:

Nucleophilic substitution at the 8-position using a thiol-containing intermediate (e.g., 2-(4-chlorophenyl)-2-oxoethyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF).

Alkylation at the 7-position with ethyl iodide or ethyl bromide in polar aprotic solvents (e.g., DMSO or DMF) at 60–80°C.

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Key considerations: Monitor reaction progress using TLC, and confirm purity via HPLC (>95%) .

Basic: Which spectroscopic techniques are optimal for characterizing the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing 7-ethyl vs. 3-methyl groups).

- X-ray Crystallography : For absolute configuration determination, particularly if crystalline derivatives are obtainable.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₆H₁₆ClN₄O₃S).

Note: Compare spectral data with structurally analogous purine derivatives to resolve ambiguities .

Basic: How should researchers design initial bioactivity evaluations for this compound?

Methodological Answer:

In vitro assays :

- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity.

Dose-response curves : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values.

Key controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: How can synthesis yields be optimized without compromising purity?

Methodological Answer:

- Solvent optimization : Test polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity of intermediates.

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps.

- Temperature gradients : Perform reactions under microwave irradiation (e.g., 100°C for 30 minutes) to reduce side-product formation.

Validation: Track intermediates via LC-MS and optimize quenching conditions to prevent hydrolysis .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardize assay conditions : Ensure consistent cell lines, culture media, and incubation times.

- Compound purity verification : Re-test batches with ≥98% purity (HPLC-UV) to exclude impurities as confounding factors.

- Mechanistic follow-up : Use proteomics (e.g., Western blot for apoptosis markers) to confirm observed bioactivity aligns with proposed pathways (e.g., caspase-3 activation) .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

Systematic substitution : Synthesize analogs with variations at the 8-thioether (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) or 7-ethyl group (e.g., propyl vs. ethyl).

Bioisosteric replacements : Test sulfone (-SO₂-) or amine (-NH-) groups in place of the thioether (-S-).

3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric properties with activity trends.

Data integration: Cross-reference SAR with docking studies to identify critical binding interactions .

Advanced: How to perform computational docking studies to predict biological targets?

Methodological Answer:

Target selection : Prioritize enzymes with known purine-binding sites (e.g., kinases, phosphodiesterases).

Software tools : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.

Validation : Compare predicted binding poses with crystallographic data from analogous compounds (e.g., theophylline derivatives).

Key parameters: Adjust grid box size to encompass active sites and run 50+ docking simulations for statistical robustness .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light (ICH Q1B guidelines).

- Analytical monitoring : Use UPLC-MS to identify degradation products (e.g., hydrolysis of the thioether bond).

- Simulated biological fluids : Test stability in PBS (pH 7.4) and human serum at 37°C over 24–72 hours .

Advanced: How to elucidate the reaction mechanism of thioether formation at the 8-position?

Methodological Answer:

Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated thiols.

Trapping intermediates : Add radical scavengers (e.g., TEMPO) to test for radical-mediated pathways.

DFT calculations : Model transition states (e.g., Gaussian 16) to identify energy barriers for nucleophilic attack vs. radical coupling .

Advanced: How to ensure reproducibility of experimental results across laboratories?

Methodological Answer:

- Detailed SOPs : Document solvent grades, equipment calibration (e.g., NMR shimming), and incubation times.

- Collaborative validation : Share compound aliquots and cell lines between labs to control batch variability.

- Data transparency : Publish raw spectral data (e.g., NMR FID files) and assay readouts in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.